1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(hexahydro-2,5-methanopentalen-3a(1H)-yl)-
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Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(hexahydro-2,5-methanopentalen-3a(1H)-yl)- is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simpler purine derivatives, which undergo various chemical transformations such as alkylation, cyclization, and hydrogenation. Specific reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve large-scale organic synthesis techniques. These methods are designed to be cost-effective and scalable, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, purine derivatives are often studied for their roles in cellular processes. This compound could be investigated for its potential effects on enzyme activity, signal transduction, and metabolic pathways.
Medicine
Medically, purine derivatives are of interest due to their potential therapeutic properties. They may be explored for their antiviral, anticancer, or anti-inflammatory activities.
Industry
In industry, such compounds can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Their unique structures and reactivity make them valuable for various applications.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.
Adenine: A fundamental purine base in DNA and RNA.
Uniqueness
What sets 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(hexahydro-2,5-methanopentalen-3a(1H)-yl)- apart is its unique structural features, such as the cyclopropylmethyl and hexahydro-2,5-methanopentalen groups. These structural elements may confer unique chemical and biological properties, making it a subject of interest for further research.
Properties
CAS No. |
152534-48-0 |
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Molecular Formula |
C22H28N4O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1,3-bis(cyclopropylmethyl)-8-(3-tricyclo[3.3.1.03,7]nonanyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O2/c27-19-17-18(25(10-12-1-2-12)21(28)26(19)11-13-3-4-13)24-20(23-17)22-8-14-5-15(9-22)7-16(22)6-14/h12-16H,1-11H2,(H,23,24) |
InChI Key |
LJACMDNJYOLHRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC(=N3)C56CC7CC(C5)CC6C7 |
Origin of Product |
United States |
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